molecular formula C11H11Cl2FO2 B14039734 Tert-butyl 3,5-dichloro-2-fluorobenzoate

Tert-butyl 3,5-dichloro-2-fluorobenzoate

Cat. No.: B14039734
M. Wt: 265.10 g/mol
InChI Key: HFVIDTBETIELSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C11H11Cl2FO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dichloro-2-fluorobenzoate typically involves the esterification of 3,5-dichloro-2-fluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dichloro-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-fluorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products vary based on the substituent introduced.

    Hydrolysis: 3,5-dichloro-2-fluorobenzoic acid and tert-butyl alcohol.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

Tert-butyl 3,5-dichloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-fluorobenzoic acid: The parent acid of the ester.

    Tert-butyl 3,5-dichloro-4-fluorobenzoate: A similar ester with a different fluorine substitution pattern.

    Tert-butyl 3,5-dichloro-2-methylbenzoate: A similar ester with a methyl group instead of fluorine.

Uniqueness

Tert-butyl 3,5-dichloro-2-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H11Cl2FO2

Molecular Weight

265.10 g/mol

IUPAC Name

tert-butyl 3,5-dichloro-2-fluorobenzoate

InChI

InChI=1S/C11H11Cl2FO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3

InChI Key

HFVIDTBETIELSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.